Flovagatran is classified as a direct thrombin inhibitor. It was synthesized by researchers at the pharmaceutical company Boehringer Ingelheim and has been studied extensively in clinical trials. As a member of the class of compounds known as small molecule anticoagulants, it acts specifically on thrombin without requiring antithrombin III, distinguishing it from indirect anticoagulants.
The synthesis of Flovagatran involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic pathway generally consists of:
The synthesis can be optimized through various methodologies, including microwave-assisted synthesis or using specific catalysts to enhance yields and reduce reaction times.
Flovagatran's molecular formula is . The compound features a unique structure that includes:
The three-dimensional structure allows for effective binding to the active site of thrombin, inhibiting its activity.
Key Structural Data:
Flovagatran undergoes various chemical reactions during its synthesis and metabolism:
Flovagatran exerts its anticoagulant effects by directly binding to thrombin, preventing it from converting fibrinogen into fibrin. This inhibition disrupts the coagulation cascade at a critical point, effectively reducing thrombus formation.
Mechanistic Insights:
Flovagatran exhibits several notable physical and chemical properties:
Relevant Data:
Flovagatran has been primarily investigated for its applications in:
Flovagatran (CAS 871576-03-3) is a reversible direct thrombin inhibitor that targets the central protease in the coagulation cascade. Thrombin (Factor IIa) converts fibrinogen to fibrin, activates platelets, and amplifies coagulation through feedback loops involving Factors V, VIII, and XI [1] [5] [8]. Unlike indirect inhibitors like heparin, which require antithrombin as a cofactor, Flovagatran binds thrombin directly at its active catalytic site and exosite 1 (the fibrin-binding domain) [5]. This dual binding enables inhibition of both soluble thrombin and fibrin-bound thrombin trapped within clots—a critical advantage over heparins that cannot neutralize clot-bound thrombin [5] [8].
The molecular targeting of thrombin disrupts the final common pathway of coagulation. By preventing thrombin-mediated cleavage of fibrinogen (to fibrin) and protease-activated receptors (PARs) on platelets, Flovagatran suppresses thrombus formation and stabilization [2] [6]. In vivo studies in canine models demonstrate dose-dependent anticoagulation: a 2.5 mg/kg bolus followed by 10 mg/kg/h infusion for 90 minutes significantly elevated pharmacodynamic markers of anticoagulation without excessive bleeding [8].
Table 1: Key Pharmacokinetic Parameters of Flovagatran
Parameter | Value | Experimental Context |
---|---|---|
Target | Thrombin (Factor IIa) | In vitro enzymatic assays |
Inhibition Constant (Ki) | 9 nM | Competitive binding studies |
Administration Route | Intravenous | Canine thrombosis model |
Plasma Half-life | ~25–45 minutes | Estimated from canine studies |
Flovagatran exhibits high-affinity binding for thrombin, with a Ki of 9 nM, indicating potent inhibition [1] [8]. This affinity arises from structural complementarity: its dipeptide core and boronic acid moiety interact with thrombin’s catalytic triad (Ser195, His57, Asp102), while its naphthyl-derived groups engage exosite 1 [1] [8]. Unlike vitamin K-dependent factors (e.g., Factors VII, IX, X), which share structural homology, Flovagatran shows >100-fold selectivity for thrombin over related serine proteases (e.g., trypsin, plasmin) [5] [8].
Selectivity is critical for minimizing off-target effects. Factor VIIa—the initiator of the extrinsic pathway—binds tissue factor (TF) with picomolar affinity but is largely unaffected by Flovagatran due to divergent active-site topology [6] [9]. Similarly, Flovagatran does not inhibit Factor Xa, the target of rivaroxaban or apixaban [3] [7]. This specificity ensures precise interruption of the terminal coagulation phase without upstream interference.
Thrombin Domain Binding Diagram:
Thrombin Structure: [Catalytic Site] ← Flovagatran (Ki=9 nM) [Exosite 1] ← Flovagatran hydrophobic groups [Exosite 2] → Unbound (heparin-binding site)
Flovagatran’s efficacy profile aligns with other direct thrombin inhibitors (DTIs) like dabigatran but differs mechanistically from Factor Xa inhibitors (e.g., rivaroxaban, apixaban). In in vitro models, Flovagatran achieves comparable thrombin inhibition to dabigatran at equivalent concentrations (IC₅₀ ~20–40 nM) [5] [8]. However, its clinical efficacy relative to DOACs is inferred from preclinical and mechanistic data, as head-to-head human trials are absent.
Table 2: Comparative Profiles of Flovagatran and Approved DOACs
Parameter | Flovagatran | Dabigatran | Apixaban | Rivaroxaban |
---|---|---|---|---|
Target | Thrombin | Thrombin | Factor Xa | Factor Xa |
Ki/IC₅₀ | 9 nM | 10 nM | 0.08 nM | 0.7 nM |
Bioavailability | N/A (IV) | ~6% | ~50% | ~80% (dose-dep.) |
Dosing Frequency | Infusion | Twice daily | Twice daily | Once daily |
Unique Risks | None known | Dyspepsia, MI↑ | None | Food-dependence |
Flovagatran’s niche application may lie in arterial thrombosis (e.g., acute coronary syndromes), where rapid thrombin inhibition is critical. Its intravenous route suits perioperative or ICU settings, contrasting with oral DOACs used for chronic management [5] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7